molecular formula C8H4Cl2F2O2 B6317165 4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole;  90% CAS No. 149045-77-2

4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole; 90%

Cat. No. B6317165
CAS RN: 149045-77-2
M. Wt: 241.02 g/mol
InChI Key: YBBBLQDLYDRZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole, or DCDFBD, is a halogenated aromatic compound with a wide variety of applications in scientific research. It is a colorless, volatile liquid with a boiling point of 105°C and a melting point of -45°C. DCDFBD has a molecular formula of C7H4Cl2F2O2 and a molecular weight of 214.05 g/mol. This compound is used in a variety of scientific research applications due to its unique properties and chemical structure.

Scientific Research Applications

DCDFBD is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of compounds, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of pharmaceuticals. DCDFBD is also used as a solvent in the extraction of natural products and in the purification of organic compounds. Additionally, it is used in the synthesis of fluorescent dyes and in the analysis of biological samples.

Mechanism of Action

The mechanism of action of DCDFBD is not fully understood. It is believed that the compound acts as a Lewis acid, which means that it can stabilize and coordinate electron pairs. This ability allows DCDFBD to interact with other molecules and catalyze reactions. Additionally, DCDFBD has been found to form complexes with transition metals, which can facilitate the transfer of electrons.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCDFBD are not well understood. The compound is known to be toxic in high concentrations, and it can cause irritation to the skin and eyes. Additionally, DCDFBD has been found to be a mutagen, meaning that it can cause mutations in cells. However, the effects of DCDFBD on the human body are not fully understood.

Advantages and Limitations for Lab Experiments

DCDFBD has several advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, DCDFBD can be used in a variety of reactions, and it is chemically stable. However, DCDFBD is toxic in high concentrations, and it can cause irritation to the skin and eyes. Additionally, it is a mutagen, and its effects on the human body are not fully understood.

Future Directions

There are a variety of potential future directions for the use of DCDFBD in scientific research. One potential direction is the development of new reaction pathways for the synthesis of compounds and polymers. Additionally, DCDFBD could be used to develop new fluorescent dyes for the analysis of biological samples. Furthermore, it could be used to improve the extraction of natural products and the purification of organic compounds. Finally, further research could be conducted to better understand the biochemical and physiological effects of DCDFBD.

Synthesis Methods

DCDFBD can be synthesized through a variety of methods. One method involves the reaction of 4-chloro-2,2-difluoro-1,3-benzodioxole with dichloromethane in the presence of a base. The reaction is carried out at room temperature and yields DCDFBD in high yields. Another method involves the reaction of 4-chloro-2,2-difluoro-1,3-benzodioxole with dichloromethane in the presence of a strong base such as potassium hydroxide. The reaction is carried out at room temperature and yields DCDFBD in high yields.

properties

IUPAC Name

4-(dichloromethyl)-2,2-difluoro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-7(10)4-2-1-3-5-6(4)14-8(11,12)13-5/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBBLQDLYDRZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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